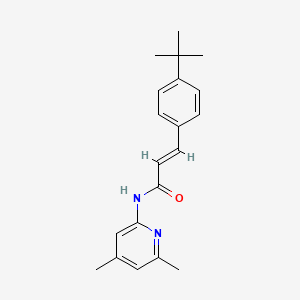
N-(2-bromophenyl)-4-chlorobenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-bromophenyl)-4-chlorobenzenesulfonamide, commonly known as BCBS, is a sulfonamide derivative that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and environmental science. BCBS has been extensively studied for its unique chemical properties and biological activities, which make it a promising candidate for developing novel drugs and therapeutic agents.
Mecanismo De Acción
The mechanism of action of BCBS is complex and involves multiple pathways. In medicinal chemistry, BCBS has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins, a group of lipid mediators that play a crucial role in inflammation and pain. BCBS has also been shown to inhibit the activity of lipoxygenase (LOX) enzymes, which are involved in the production of leukotrienes, another group of lipid mediators that play a role in inflammation and asthma.
In biochemistry, BCBS has been shown to inhibit the activity of carbonic anhydrase, an enzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate ion. This inhibition results in the accumulation of carbon dioxide and a decrease in bicarbonate ion concentration, leading to a decrease in pH.
Biochemical and Physiological Effects:
The biochemical and physiological effects of BCBS are diverse and depend on the concentration and duration of exposure. In medicinal chemistry, BCBS has been shown to exhibit potent anti-inflammatory, analgesic, and antipyretic activities, making it a promising candidate for developing novel drugs for treating various inflammatory diseases.
In biochemistry, BCBS has been shown to inhibit the activity of carbonic anhydrase, leading to a decrease in pH. This inhibition can have various physiological effects, including respiratory acidosis, metabolic acidosis, and renal tubular acidosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using BCBS in lab experiments include its high yield and purity, as well as its unique chemical properties and biological activities, which make it a promising candidate for developing novel drugs and therapeutic agents.
The limitations of using BCBS in lab experiments include its potential toxicity and environmental impact, as well as the complexity of its synthesis process, which requires specialized equipment and expertise.
Direcciones Futuras
There are several future directions for research on BCBS, including:
1. Developing novel drugs and therapeutic agents based on the unique chemical properties and biological activities of BCBS.
2. Investigating the potential environmental impact of BCBS and developing strategies for mitigating its release into the environment.
3. Studying the molecular mechanisms of BCBS and its interactions with various enzymes and proteins.
4. Developing new synthesis methods for BCBS that are more efficient and environmentally friendly.
5. Exploring the potential applications of BCBS in other scientific fields, such as materials science and nanotechnology.
Métodos De Síntesis
The synthesis of BCBS is a complex process that involves several steps. One of the most commonly used methods for synthesizing BCBS is the reaction between 2-bromophenylamine and 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction yields BCBS as a white solid with a high yield and purity.
Aplicaciones Científicas De Investigación
BCBS has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and environmental science. In medicinal chemistry, BCBS has been shown to exhibit potent anti-inflammatory, analgesic, and antipyretic activities, making it a promising candidate for developing novel drugs for treating various inflammatory diseases.
In biochemistry, BCBS has been used as a tool for studying the molecular mechanisms of various enzymes and proteins. It has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a crucial role in regulating acid-base balance in the body. BCBS has also been shown to inhibit the activity of certain metalloproteins, which are involved in various biological processes such as oxygen transport and storage.
In environmental science, BCBS has been used as a marker for tracking the sources and transport of wastewater contaminants in the environment. It has been detected in various environmental matrices such as surface water, sediment, and soil, indicating its widespread occurrence in the environment.
Propiedades
IUPAC Name |
N-(2-bromophenyl)-4-chlorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrClNO2S/c13-11-3-1-2-4-12(11)15-18(16,17)10-7-5-9(14)6-8-10/h1-8,15H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOWLHJXAPYXABP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NS(=O)(=O)C2=CC=C(C=C2)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(2-bromobenzoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5785000.png)
![3-(4-chlorophenyl)-N-{[(4-fluorophenyl)amino]carbonothioyl}acrylamide](/img/structure/B5785002.png)

![3,5-dimethylphenyl P-methyl-N-[3-(trifluoromethyl)phenyl]phosphonamidoate](/img/structure/B5785014.png)


![N-[4-(aminosulfonyl)phenyl]-4-methyl-1-piperazinecarbothioamide](/img/structure/B5785062.png)

![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-1-(2-methyl-1H-indol-3-yl)ethanone](/img/structure/B5785071.png)


![N-[2-(difluoromethoxy)-5-methylphenyl]-N'-(4-methylbenzyl)thiourea](/img/structure/B5785095.png)
